molecular formula C8H6F2O4S B13425191 Difluoro(phenylsulfonyl)acetic acid

Difluoro(phenylsulfonyl)acetic acid

Cat. No.: B13425191
M. Wt: 236.19 g/mol
InChI Key: YOAPFRAMLPSSNR-UHFFFAOYSA-N
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Description

Difluoro(phenylsulfonyl)acetic acid is a chemical compound characterized by the presence of two fluorine atoms, a phenylsulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(phenylsulfonyl)acetic acid typically involves the introduction of fluorine atoms into an acetic acid derivative. One common method involves the use of difluoro-chloromethane as a starting material, which undergoes nucleophilic substitution reactions to introduce the fluorine atoms. The reaction conditions often require the presence of a strong base and a suitable solvent, such as acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as hydrolytic oxidation, acidification, and rectification to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Difluoro(phenylsulfonyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of difluoro(phenylsulfonyl)methanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Difluoro(phenylsulfonyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which difluoro(phenylsulfonyl)acetic acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro(phenylsulfonyl)acetic acid is unique due to the presence of both fluorine atoms and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications where both fluorine and sulfonyl functionalities are desired .

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

2-(benzenesulfonyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H6F2O4S/c9-8(10,7(11)12)15(13,14)6-4-2-1-3-5-6/h1-5H,(H,11,12)

InChI Key

YOAPFRAMLPSSNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)(F)F

Origin of Product

United States

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